1H,4H-Pyrrolo[3,2,1-ij]quinolin-2-one, 4,4,6,9-tetramethyl-1-p-tolylimino-
Description
1H,4H-Pyrrolo[3,2,1-ij]quinolin-2-one derivatives are a class of tricyclic heterocyclic compounds characterized by a fused pyrroloquinoline scaffold. The specific compound 4,4,6,9-tetramethyl-1-p-tolylimino- features methyl substituents at positions 4, 4, 6, and 9, along with a p-tolylimino group at position 1. This substitution pattern is critical for modulating its physicochemical and biological properties. Hybrid molecules incorporating this core are often designed to target enzymes like coagulation factors Xa (FXa) and XIa (FXIa), as evidenced by studies on analogous structures .
Properties
CAS No. |
827342-37-0 |
|---|---|
Molecular Formula |
C22H22N2O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5,9,11,11-tetramethyl-3-(4-methylphenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C22H22N2O/c1-13-6-9-16(10-7-13)23-19-18-14(2)8-11-17-15(3)12-22(4,5)24(20(17)18)21(19)25/h6-12H,1-5H3 |
InChI Key |
FVDCXZAINCFVON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C=CC4=C3N(C2=O)C(C=C4C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,9-Tetramethyl-1-[(4-methylphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the tetramethyl and imino groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4,4,6,9-Tetramethyl-1-[(4-methylphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
4,4,6,9-Tetramethyl-1-[(4-methylphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4,6,9-Tetramethyl-1-[(4-methylphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Key Observations :
- Position 6 : Aryl groups here enhance FXa inhibition, while methyl groups (as in the target compound) may offer steric stabilization for dual-target binding .
- Position 8 : Halogens improve FXIa inhibition but are absent in the target compound, suggesting its selectivity profile differs .
- Position 1: The p-tolylimino group likely contributes to π-π stacking with enzyme active sites, a feature shared with thiazole-linked hybrids .
Structural and Spectroscopic Comparisons
- NMR Profiles : The target compound’s methyl and aryl groups would produce distinct upfield/downfield shifts compared to simpler analogs. For example, a related tosyl derivative shows a singlet at δ 12.06 ppm (NH) and aromatic protons at δ 7.32–8.15 ppm .
- Thermal Stability: Methyl groups may increase melting points; the target compound’s mp is expected to exceed 200°C, similar to analogs like 1-tosyl-2,3-dihydro-1H-pyrrolo[3,2-b]quinolin-9(4H)-one (mp 207–208°C) .
Biological Activity
The compound 1H,4H-Pyrrolo[3,2,1-ij]quinolin-2-one, 4,4,6,9-tetramethyl-1-p-tolylimino- (commonly referred to as Tetramethyl-Pyrroloquinoline ) is a complex organic molecule known for its unique structural properties and potential biological activities. Its molecular formula is with a molecular weight of approximately 330.43 g/mol . This compound has garnered attention in pharmacological research due to its diverse biological activities.
Anticancer Properties
Research indicates that derivatives of the pyrroloquinoline scaffold exhibit significant anticancer activity. In particular, studies have shown that compounds related to this structure can inhibit cell proliferation in various cancer cell lines. For instance:
- In Vitro Studies : A study highlighted that pyrroloquinoline derivatives demonstrated potent antiproliferative effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). These compounds exhibited IC50 values ranging from 28 µM to 48 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3b | MDA-MB-231 | 28 |
| 4e | PC-3 | ~48 |
The mechanism by which these compounds exert their anticancer effects primarily involves the inhibition of key signaling pathways and induction of apoptosis. Specifically:
- DNA Damage Induction : Pyrroloquinoline derivatives have been shown to induce single-strand breaks (SSBs) and DNA-protein cross-links (DPCs) in the presence of UVA light, suggesting a photobiological mechanism that enhances their cytotoxicity .
- Hsp90 Inhibition : Some studies indicate that these compounds can inhibit Hsp90, a chaperone protein involved in the stabilization of oncogenic proteins. This inhibition leads to the degradation of client proteins such as CDK4, which is crucial for cancer cell cycle progression .
Other Biological Activities
Beyond anticancer properties, pyrroloquinoline derivatives have been explored for other biological activities:
- Antimicrobial Activity : Certain derivatives exhibit antimicrobial properties against various pathogens, indicating potential applications in treating infections.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, providing a basis for their use in conditions characterized by chronic inflammation.
Study on Antiproliferative Effects
A pivotal study conducted by researchers evaluated the antiproliferative effects of several pyrroloquinoline derivatives on different cancer cell lines. The results indicated that:
- Cell Viability Assays : The viability of treated cells was significantly reduced compared to controls. The most active compounds were further analyzed for their ability to induce apoptosis through caspase activation.
Synthesis and Evaluation
Another study focused on the synthesis of novel pyrroloquinoline derivatives using ultrasound-mediated techniques. This approach not only enhanced yield but also provided a rapid means to evaluate biological activity against cancer cell lines .
Q & A
What synthetic routes are commonly employed to prepare 1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one derivatives, and how is structural confirmation achieved?
Basic Research Question
The synthesis typically involves selective reduction and condensation reactions. For example, 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones are reduced with aqueous hydrazine hydrate, selectively targeting the C1=O carbonyl group to yield 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones . Subsequent condensation with aldehydes or ketones produces derivatives like 1-[(het)arylmethylidene] analogues in 59–78% yields . Structural confirmation relies on IR spectroscopy (e.g., C=O stretches at ~1726 cm⁻¹), high-resolution mass spectrometry (HRMS) (e.g., [M+H]+ 404.1427), and NMR (e.g., distinct methyl group signals at δ 1.4–1.7 ppm) .
What in vitro assays are standard for evaluating the anticoagulant activity of 1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one derivatives?
Basic Research Question
Anticoagulant activity is primarily assessed via Factor Xa (FXa) and Factor XIa (FXIa) inhibition assays . These involve measuring the IC₅₀ values (half-maximal inhibitory concentration) using chromogenic substrates. For instance, derivatives like tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones are tested in buffer systems containing Tris-HCl (pH 7.4), NaCl, and EDTA, with activity quantified spectrophotometrically at 405 nm . Recent studies report IC₅₀ values as low as 2 µM for FXIa and 3.68 µM for FXa .
How can computational docking guide the design of dual inhibitors targeting both Factor Xa and XIa?
Advanced Research Question
Molecular docking (e.g., using the SOL program ) and quantum-chemical calculations (e.g., PM7 method with COSMO solvent model) predict binding affinities to FXa and FXIa. Key interactions include hydrogen bonding with Ser195 (FXa) or Gly218 (FXIa) and hydrophobic contacts with residues like Tyr99 . Hybrid derivatives combining pyrrolo[3,2,1-ij]quinolin-2-one with thiazole or rhodanine moieties are optimized for dual inhibition by balancing steric bulk and polar interactions . For example, hydrazine linkers enhance flexibility, enabling simultaneous engagement with both catalytic sites .
What experimental strategies resolve discrepancies in bioactivity data across structurally similar derivatives?
Advanced Research Question
Discrepancies arise from substituent positioning (e.g., C8 fluorine vs. phenyl groups) or stereoelectronic effects . To address this:
- Comparative SAR studies : Evaluate IC₅₀ shifts when substituting electron-withdrawing groups (e.g., -F) at C8, which enhance FXa affinity by 30% compared to electron-donating groups .
- Crystallography : Resolve binding modes of high- vs. low-activity derivatives using X-ray structures of inhibitor-enzyme complexes .
- Free-energy perturbation (FEP) : Quantify ΔΔG contributions of specific substituents to binding .
What synthetic modifications enhance selectivity between coagulation factors (e.g., FXa vs. FXIa)?
Advanced Research Question
Selectivity is tuned via:
- Linker optimization : Hydrazine-based linkers favor FXIa inhibition (IC₅₀: 2 µM) by accommodating its larger S4 pocket, while rigid aromatic spacers bias toward FXa .
- Substituent engineering : p-Tolylimino groups at C1 improve FXa selectivity by forming π-π interactions with Tyr228 , whereas bulky C9 methyl groups reduce FXIa affinity due to steric clashes .
- Hybrid scaffolds : Combining pyrroloquinolinone with thiazolidinone enhances dual inhibition, but methylation at C4 shifts selectivity toward FXa by 1.5-fold .
How are reaction conditions optimized to improve yields in multi-step syntheses?
Advanced Research Question
Key optimizations include:
- Solvent selection : Using chloroform/ethyl acetate (10:1) improves chromatographic separation (Rf = 0.38) .
- Catalyst screening : N,N-dimethylformamide dimethyl acetal facilitates transamination with primary amines, achieving 65–83% yields .
- Temperature control : Maintaining 80–100°C during hydrazine reductions prevents side reactions, ensuring >90% purity .
What methodologies validate the stability of 1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one derivatives under physiological conditions?
Advanced Research Question
Stability is assessed via:
- Plasma stability assays : Incubate compounds in human plasma (37°C, pH 7.4) and quantify degradation via LC-MS over 24 hours .
- pH-dependent hydrolysis : Monitor C=N imine bond stability in buffers ranging from pH 2–9, identifying optimal storage conditions (e.g., pH 6–7 for >90% retention) .
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., >300°C for crystalline derivatives) to guide formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
